2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
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Overview
Description
2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 2-tert-butyl-4-methylphenol with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reactions safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydrazine derivative .
Scientific Research Applications
2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.
2,2′-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in plastics and rubber.
Uniqueness
2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which includes both a hydrazinylidene group and a methoxyphenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
90819-59-3 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[(4-methoxyphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C18H22N2O2/c1-12-10-15(18(2,3)4)17(21)16(11-12)20-19-13-6-8-14(22-5)9-7-13/h6-11,21H,1-5H3 |
InChI Key |
RLYMBXAQNMENDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)OC)O)C(C)(C)C |
Origin of Product |
United States |
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